N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of bithiophene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Attachment of the ethyl linker: The bithiophene derivative is then reacted with an appropriate ethylating agent under controlled conditions.
Synthesis of the pyrazole ring: The ethyl-linked bithiophene is then subjected to cyclization reactions to form the pyrazole ring.
Sulfonamide formation: Finally, the pyrazole derivative is reacted with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted products depending on the reagents used.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- N-(2-(2-thienyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(2-(3-thienyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(2-(2,2’-bithiophen-5-yl)ethyl)-1H-pyrazole-4-sulfonamide
Comparison: N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the bithiophene moiety, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it particularly valuable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
1-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S3/c1-17-9-13(8-15-17)22(18,19)16-6-4-12-2-3-14(21-12)11-5-7-20-10-11/h2-3,5,7-10,16H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATARWSMBICBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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